molecular formula C14H11N3O4S2 B4969601 N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B4969601
M. Wt: 349.4 g/mol
InChI Key: BBKYXCMDBLAKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide, also known as FNBTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNBTA is a thiol-reactive fluorescent probe that has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide involves the thiol-reactive properties of the compound. This compound contains a thiol-reactive group that reacts with cysteine residues in proteins or enzymes. The reaction results in the formation of a covalent bond between this compound and the protein or enzyme, which causes a change in the fluorescence of this compound. The change in fluorescence can be used to detect the interaction or activity of the protein or enzyme.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is a non-toxic compound that is used in vitro for research purposes. However, it is important to note that this compound should not be used in vivo due to its potential toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is its high sensitivity and selectivity for thiol-containing proteins and enzymes. It can detect changes in fluorescence at low concentrations, making it a useful tool for studying protein interactions and enzyme activity. However, this compound has some limitations. It is not suitable for studying proteins or enzymes that do not contain cysteine residues. Additionally, this compound may interfere with the activity of some enzymes, leading to false results.

Future Directions

There are several future directions for the use of N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide in scientific research. One potential application is the study of protein interactions in complex biological systems, such as cells or tissues. This compound could be used to study the interactions between proteins within these systems, providing valuable insights into the mechanisms of cellular processes. Another potential application is the development of new drugs or therapies that target specific proteins or enzymes. This compound could be used to screen potential drug candidates for their ability to interact with target proteins or enzymes. Finally, this compound could be used in the development of new diagnostic tools for the detection of diseases or conditions that involve changes in protein or enzyme activity.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 6-nitro-1,3-benzothiazol-2-amine and 2-furylacetic acid. The reaction involves the condensation of the two starting materials in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine such as cysteamine to form the final product, this compound.

Scientific Research Applications

N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been widely used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It has been used to study the binding of ligands to proteins such as human serum albumin and lysozyme. This compound has also been used to study the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. The fluorescence of this compound changes upon binding to a protein or enzyme, allowing for the detection of the interaction or activity.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-13(15-7-10-2-1-5-21-10)8-22-14-16-11-4-3-9(17(19)20)6-12(11)23-14/h1-6H,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYXCMDBLAKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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